Boc-NH-PEG10-CH2CH2COOH
Description
Boc-NH-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid group at the other. The PEG spacer comprises 10 ethylene glycol units, conferring high hydrophilicity, biocompatibility, and resistance to nonspecific protein adsorption. This compound is widely used in bioconjugation, peptide/protein modification, and drug delivery systems due to its dual functionality .
Properties
Molecular Formula |
C28H55NO14 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
POILRVKYUGIPHY-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
t-Boc-N-amido-PEG10-acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-PEG10-CH2CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG10-CH2CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
EDC or DCC: Used as activators for forming stable amide bonds.
Mild Acidic Conditions: Used for deprotecting the Boc group
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.
Free Amine: Formed after deprotection of the Boc group
Scientific Research Applications
Boc-NH-PEG10-CH2CH2COOH has a wide range of applications in scientific research, including:
Mechanism of Action
Boc-NH-PEG10-CH2CH2COOH exerts its effects through the formation of stable amide bonds and the deprotection of the Boc group to yield free amines. These reactions facilitate the modification of biomolecules and the synthesis of complex compounds. The PEG spacer enhances solubility and stability, making it an effective linker in various applications .
Comparison with Similar Compounds
Key Properties:
- CAS No.: 2410598-01-3
- Molecular Formula: C28H55NO14
- Molecular Weight : 629.7 g/mol
- Purity : ≥95%
- Storage : -20°C under inert conditions .
The Boc group is cleavable under mild acidic conditions (e.g., trifluoroacetic acid), yielding a free amine for subsequent reactions. The carboxylic acid can be activated (e.g., via EDC or HATU) to form stable amide bonds with primary amines, enabling controlled conjugation strategies .
Comparison with Similar Compounds
This section compares Boc-NH-PEG10-CH2CH2COOH with structurally related PEG derivatives, focusing on PEG chain length, protecting groups, functional termini, and applications.
Table 1: Structural and Functional Comparison
Impact of PEG Chain Length
- Shorter Chains (PEG5–PEG8) : Offer reduced steric hindrance and faster reaction kinetics but lower solubility in aqueous media. Example: Boc-NH-PEG5-CH2CH2COOH (MW 497.58) is suited for small-molecule modifications .
- Longer Chains (PEG10–PEG12) : this compound balances solubility and spacing, making it ideal for protein-drug conjugates. Boc-NH-PEG12-CH2CH2COOH provides extended spacing for bulky payloads but may compromise cellular uptake due to increased hydrodynamic radius .
Protecting Group Comparison
- Boc vs. Fmoc :
Functional Group Reactivity
- Carboxylic Acid vs. NHS Ester :
Solubility and Stability
- This compound exhibits superior solubility in polar solvents (e.g., DMSO, water) compared to shorter PEG analogs. However, PEG12 derivatives may show marginally better solubility due to increased hydration .
- Stability: Boc-protected amines are stable under neutral and basic conditions, whereas Fmoc derivatives degrade in acidic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
